(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 478039-76-8
VCID: VC4504082
InChI: InChI=1S/C28H21ClFNO3/c29-26-10-5-11-27(30)25(26)19-33-24-9-4-6-20(18-24)28(32)16-17-31-21-12-14-23(15-13-21)34-22-7-2-1-3-8-22/h1-18,31H,19H2/b17-16+
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F
Molecular Formula: C28H21ClFNO3
Molecular Weight: 473.93

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one

CAS No.: 478039-76-8

Cat. No.: VC4504082

Molecular Formula: C28H21ClFNO3

Molecular Weight: 473.93

* For research use only. Not for human or veterinary use.

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one - 478039-76-8

Specification

CAS No. 478039-76-8
Molecular Formula C28H21ClFNO3
Molecular Weight 473.93
IUPAC Name (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
Standard InChI InChI=1S/C28H21ClFNO3/c29-26-10-5-11-27(30)25(26)19-33-24-9-4-6-20(18-24)28(32)16-17-31-21-12-14-23(15-13-21)34-22-7-2-1-3-8-22/h1-18,31H,19H2/b17-16+
Standard InChI Key GKNVRXDXUWTDPN-WUKNDPDISA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F

Introduction

Overview of the Compound

The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is a chalcone derivative with potential applications in medicinal chemistry. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound is characterized by its unique structural features, including halogenated aromatic rings and an enone functional group.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of Chalcone Backbone: A Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.

  • Functionalization: Introduction of halogen atoms (chlorine and fluorine) and ether linkages at specific positions on the aromatic rings.

  • Amine Substitution: Coupling reactions to attach the phenoxyphenyl-amino group.

Spectroscopic Characterization

This compound is characterized using advanced spectroscopic techniques:

TechniqueKey Observations
Infrared (IR)Peaks at ~1680 cm1^{-1} (C=O stretching), ~3380 cm1^{-1} (NH stretching).
NMR (Proton)Signals corresponding to aromatic protons, vinylic protons, and methylene groups.
Mass SpectrometryMolecular ion peak consistent with a molecular weight of 416.3 g/mol.

Potential Applications

Chalcone derivatives like this one are widely studied for their pharmacological potential:

  • Anticancer Activity: Chalcones are known to inhibit tubulin polymerization, which is crucial for cancer cell division.

  • Anti-inflammatory Effects: The presence of halogens enhances lipophilicity, aiding in membrane penetration.

  • Antimicrobial Properties: Halogenated chalcones exhibit enhanced activity against bacterial and fungal strains.

Biological Activity Studies

Preliminary studies suggest that this compound may exhibit:

  • Cytotoxicity against cancer cell lines.

  • Antioxidant properties due to its conjugated system.

  • Inhibition of enzymes such as cyclooxygenase (COX), relevant in inflammatory pathways.

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey SubstituentsPotential Use
(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one 399.8 g/molFluoroaniline groupAnti-inflammatory agent
(E)-3-(4-chloroanilino)-1-[3-(methoxyphenyl)]prop-2-en-1-one 416.3 g/molMethoxy and chloro-substituted phenyl ringsAnticancer activity

Limitations and Future Research Directions

While the compound demonstrates promising biological activity, further research is required:

  • Toxicity Studies: Comprehensive in vivo studies to evaluate safety profiles.

  • Mechanistic Insights: Understanding its interaction with molecular targets such as enzymes or receptors.

  • Structural Modifications: Exploring derivatives with improved pharmacokinetics.

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